(Diacetoxyiodo)benzene
Overview
Description
(Diacetoxyiodo)benzene, also known as phenyliodine (III) diacetate (PIDA), is a hypervalent iodine reagent . It is used in conjunction with a catalytic amount of sodium azide in acetonitrile, enabling oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles .
Synthesis Analysis
This reagent was originally prepared by Conrad Willgerodt by reacting iodobenzene with a mixture of acetic acid and peracetic acid . More recent preparations direct from iodine, acetic acid, and benzene have been reported, using either sodium perborate or potassium peroxydisulfate as the oxidizing agent .
Molecular Structure Analysis
The molecular formula of (Diacetoxyiodo)benzene is C10H11IO4 . It adopts a T-shaped molecular geometry, with the phenyl group occupying one of the three equatorial positions of a trigonal bipyramid . The bond lengths around the iodine atom were 2.08 Å to the phenyl carbon atom and equal 2.156 Å bonds to the acetate oxygen atoms .
Chemical Reactions Analysis
(Diacetoxyiodo)benzene is widely used as an oxidizing agent in organic chemistry . It enables the formation of highly functionalized, valuable compounds . For example, it is used in the TEMPO oxidation of nerol to neral .
Physical And Chemical Properties Analysis
(Diacetoxyiodo)benzene is a white powder with a melting point of 163–165 °C . It reacts with water and is soluble in acetic acid, acetonitrile, and dichloromethane . Its molecular weight is 322.10 g/mol .
Scientific Research Applications
1. Oxidation of Phenols
(Pelter & Elgendy, 1988) found that (diacetoxyiodo)benzene oxidizes quinols and monohydric phenols to produce quinones and p-quinone ketals, respectively, in good yields.
2. Oxidation of Alcohols
Yusubov et al. (2006) reported that (diacetoxyiodo)benzene selectively oxidizes primary and secondary alcohols to carbonyl compounds in the presence of RuCl3, offering an efficient method for alcohol oxidation(Yusubov et al., 2006).
3. Synthesis of Azobenzenes
In the study by Ma et al. (2012), (diacetoxyiodo)benzene was used both stoichiometrically and catalytically in the synthesis of azobenzenes under mild conditions, demonstrating wide functional group compatibility(Ma et al., 2012).
4. Intramolecular Oxidative Bromocyclization
Fan et al. (2007) utilized (diacetoxyiodo)benzene for the intramolecular oxidative bromocyclization of homoallylic sulfonamides, yielding bromo-pyrrolidines under mild, metal-free conditions(Fan et al., 2007).
5. Preparation of Biscoumarin Derivatives
Waghmare & Pandit (2015) reported the use of (diacetoxyiodo)benzene as a catalyst for the synthesis of biscoumarin derivatives in water, showcasing its role in environmentally benign reactions(Waghmare & Pandit, 2015).
6. Chemoselective Oxidation
Lin et al. (2018) developed a method using (diacetoxyiodo)benzene for the chemoselective oxidation of para-methoxybenzylic C-H bonds, offering a pathway to aryl carbonyl compounds(Lin et al., 2018).
Future Directions
properties
IUPAC Name |
[acetyloxy(phenyl)-λ3-iodanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIKORITPGTTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062929 | |
Record name | Iodobenzene diacetate | |
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Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow powder; [Alfa Aesar MSDS] | |
Record name | Iodobenzene diacetate | |
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Product Name |
(Diacetoxyiodo)benzene | |
CAS RN |
3240-34-4 | |
Record name | Iodobenzene diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3240-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyliodosodiacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240344 | |
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Record name | (Diacetoxyiodo)benzene | |
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Record name | Iodine, bis(acetato-.kappa.O)phenyl- | |
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Record name | Iodobenzene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetato-O)phenyliodine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.826 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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